molecular formula C15H14N4 B7573709 N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine

N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine

Cat. No. B7573709
M. Wt: 250.30 g/mol
InChI Key: CBPKIYDNBHIRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized using different methods. The compound has been found to exhibit several biochemical and physiological effects, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine is not fully understood. However, studies have suggested that the compound may exert its biological activities by interacting with specific targets in the cells, such as enzymes or receptors. Further studies are required to elucidate the exact mechanism of action.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell survival pathways. It has also been found to inhibit the replication of certain viruses and bacteria by interfering with their metabolic processes.

Advantages and Limitations for Lab Experiments

N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has certain limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

Several future directions can be explored for the use of N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine. One potential direction is to study the compound's interactions with specific targets in cells to elucidate its mechanism of action fully. Another direction is to explore the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, the compound's potential as a drug candidate for the treatment of cancer, viral, and bacterial infections can be further explored.

Synthesis Methods

The synthesis of N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine involves the reaction of 3-methylpyridine-2-carbaldehyde and o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of the product can be optimized by varying the reaction conditions such as temperature, time, and catalyst concentration.

Scientific Research Applications

N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine has been extensively studied for its potential applications in various fields. The compound has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-11-5-4-8-16-14(11)9-18-15-10-17-12-6-2-3-7-13(12)19-15/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPKIYDNBHIRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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